molecular formula C18H24NO4+ B1676482 Methscopolamine bromide CAS No. 155-41-9

Methscopolamine bromide

Número de catálogo: B1676482
Número CAS: 155-41-9
Peso molecular: 318.4 g/mol
Clave InChI: LZCOQTDXKCNBEE-XJMZPCNVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methscopolamine bromide is a muscarinic antagonist that is structurally similar to the neurotransmitter acetylcholine. It is primarily used to treat peptic ulcers, nausea, vomiting, and motion sickness. This compound is a quaternary ammonium derivative of scopolamine and is classified as an anticholinergic agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methscopolamine bromide is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl bromide in the presence of a base, such as sodium hydroxide, to form this compound. The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is then purified through crystallization or other separation techniques to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Methscopolamine bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmacological Uses

  • Peptic Ulcer Treatment
    • Methscopolamine bromide is used as adjunctive therapy in the treatment of peptic ulcers. It reduces gastric acid secretion and inhibits gastrointestinal motility, which can alleviate ulcer-related symptoms . However, it is important to note that it has not been shown to contribute to the healing of peptic ulcers directly .
  • Respiratory Conditions
    • The compound is utilized in medications aimed at relieving symptoms associated with respiratory tract irritations, such as post-nasal drip and allergies. It acts by decreasing secretions in the upper respiratory tract .
  • Irritable Bowel Syndrome
    • This compound is also indicated for managing symptoms of irritable bowel syndrome (IBS), where its anticholinergic properties help reduce gastrointestinal spasms and discomfort .
  • Neurological Studies
    • Research has demonstrated its use in studying cholinergic systems and their effects on memory and learning processes. This compound has been employed to evaluate immediate memory span and retrieval capabilities in various experimental settings .

Formulation Developments

Recent studies have focused on optimizing the delivery systems for this compound to enhance its therapeutic efficacy:

  • Gastroretentive Floating Tablets
    • A study developed gastroretentive floating tablets of this compound using a direct compression method. This formulation aims to prolong the drug's residence time in the stomach, thereby improving absorption and effectiveness in treating peptic ulcers. The best formulation achieved a cumulative drug release of approximately 93.95% over 24 hours .
Formulation Floating Lag Time (seconds) Cumulative Drug Release (%)
F182.1093.95
F485.8390.42

Case Studies

  • Inhibition of Growth Hormone Secretion
    • A clinical study investigated the effects of this compound on sleep-related growth hormone secretion. The results showed a significant reduction in growth hormone levels during sleep when administered intramuscularly, indicating its potential influence on endocrine functions .
  • Evaluation of Cognitive Effects
    • In another study, this compound was used to assess its impact on cognitive functions related to the cholinergic system. The findings suggested that cholinergic blockade could impair memory acquisition and retrieval processes, highlighting its role in neurological research .

Mecanismo De Acción

Methscopolamine bromide acts by interfering with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. It does so by acting as a muscarinic antagonist, blocking the muscarinic acetylcholine receptors. This inhibition reduces the volume and total acid content of gastric secretion, inhibits gastrointestinal motility, and reduces salivary excretion .

Comparación Con Compuestos Similares

Methscopolamine bromide stands out due to its specific applications in gastrointestinal disorders and its long history of use in the pharmaceutical industry.

Actividad Biológica

Methscopolamine bromide is a quaternary ammonium compound derived from scopolamine, classified as an anticholinergic agent. It primarily acts as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors, which has significant implications for its therapeutic applications, particularly in gastrointestinal disorders.

This compound exerts its pharmacological effects by antagonizing muscarinic acetylcholine receptors (mAChRs), specifically M1, M2, and M3 subtypes. This blockade inhibits various physiological responses mediated by acetylcholine, including:

  • Inhibition of gastrointestinal motility : Reducing secretions and contractions in the digestive tract.
  • Antiemetic effects : Preventing nausea and vomiting by acting on the vomiting center in the brain.
  • Reduction of gastric acid secretion : Beneficial in treating peptic ulcers.

The drug's mechanism is detailed in the following table:

Receptor Type Action Physiological Effect
M1AntagonistDecreased gastric secretions
M2AntagonistReduction in heart rate
M3AntagonistDecreased smooth muscle contraction

Pharmacokinetics

This compound is characterized by poor and unreliable absorption, with a total absorption rate ranging from 10% to 25%. Following oral administration, the onset of action occurs within one hour, with effects lasting approximately 4 to 6 hours. The drug does not significantly cross the blood-brain barrier, limiting central nervous system effects. Key pharmacokinetic properties include:

  • Absorption : 10-25%
  • Onset of Action : ~1 hour
  • Duration of Action : 4-6 hours
  • Excretion : Primarily via urine and bile.

Clinical Applications

This compound is primarily indicated for:

  • Digestive System Disorders : Effective for managing peptic ulcers and reducing gastric motility.
  • Motion Sickness and Nausea : Utilized as an antiemetic.

Clinical studies have demonstrated its efficacy in reducing symptoms associated with these conditions. For example, a study reported that methscopolamine effectively blocked hypothalamic-stimulated release of growth hormone, indicating its role in modulating neuroendocrine functions .

Case Studies and Research Findings

  • Thermal Behavior Study :
    A recent study highlighted that this compound exhibits unique thermosalient behavior without accompanying phase transitions. This finding suggests potential applications in materials science beyond pharmacology .
  • Growth Hormone Secretion Study :
    In a controlled study involving young men, administration of methscopolamine significantly reduced both baseline and stimulated growth hormone levels during sleep studies, demonstrating its impact on hormonal regulation .
  • Floating Drug Delivery System Development :
    Research focused on optimizing a floating gastroretentive formulation of this compound showed enhanced absorption characteristics. The study utilized direct compression methods to improve drug release profiles, indicating potential for more effective treatment regimens for gastrointestinal disorders .

Propiedades

IUPAC Name

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOQTDXKCNBEE-XJMZPCNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate)
Record name Methscopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046931
Record name Methscopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

INSOL IN ACETONE & IN CHLOROFORM
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER

CAS No.

13265-10-6
Record name Methscopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methscopolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methscopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHSCOPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methscopolamine bromide
Reactant of Route 2
Methscopolamine bromide
Reactant of Route 3
Methscopolamine bromide
Reactant of Route 4
Methscopolamine bromide
Reactant of Route 5
Methscopolamine bromide
Reactant of Route 6
Methscopolamine bromide
Customer
Q & A

Q1: What is the primary mechanism of action of Methscopolamine Bromide?

A: this compound acts as a muscarinic receptor antagonist, primarily targeting peripheral muscarinic receptors. [] This means it blocks the action of acetylcholine at these receptors.

Q2: What are the downstream effects of this compound's antagonism of muscarinic receptors?

A: By blocking acetylcholine's effects, this compound inhibits smooth muscle contraction and reduces glandular secretions. [, , , ] This leads to effects such as reduced gastric acid secretion, decreased intestinal motility, and dilated pupils. [, , ]

Q3: Does this compound cross the blood-brain barrier?

A: this compound has limited ability to cross the blood-brain barrier, leading to fewer central nervous system side effects compared to atropine. [, ]

Q4: Can this compound affect growth hormone secretion?

A: Studies in ewes suggest that this compound may inhibit hypothalamic mechanisms that stimulate growth hormone release, but does not affect pituitary responsiveness to growth hormone-releasing hormone. [, ]

Q5: How does this compound compare to Atropine Sulfate in terms of its effects on heart rate?

A: Studies show that this compound can reliably increase heart rate and may offer a more predictable dose-response relationship compared to Atropine Sulfate. [, ] It is suggested that this compound may be more suitable for patients with myocardial infarction due to its lack of central nervous system stimulation. []

Q6: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H24NO4Br. Its molecular weight is 398.3 g/mol. []

Q7: Is there any spectroscopic data available for this compound?

A: While the provided abstracts don't offer detailed spectroscopic data, they mention the use of ultraviolet spectrophotometry for its analysis, suggesting a characteristic UV absorption profile. []

Q8: Has this compound shown any unique material properties like thermosaliency?

A: Research indicates that this compound exhibits a thermosalient effect, meaning its crystals jump upon heating and cooling. [] Interestingly, this thermosalient behavior is not associated with a phase transition, unlike other known thermosalient materials. []

Q9: What are the main clinical uses of this compound?

A: this compound is primarily used to treat peptic ulcers and irritable bowel syndrome due to its anticholinergic effects. [, , , , ]

Q10: How is this compound administered?

A: this compound is available in oral formulations, including tablets. [, , ] It can also be administered intravenously for specific applications. [, ]

Q11: Can this compound be used to reduce milk production in ewes at weaning?

A: Studies have shown that this compound, potentially by reducing growth hormone secretion, can effectively reduce milk production in ewes at weaning, and this effect is reversible. [, ] Combining this compound with restricted feeding can further enhance this effect. []

Q12: How does this compound affect gastroesophageal reflux?

A: Research suggests that while Atropine can reduce gastroesophageal reflux by inhibiting transient lower esophageal sphincter relaxations, this compound does not demonstrate this effect, indicating a primarily peripheral mechanism of action. []

Q13: What analytical techniques are commonly employed for the quantification of this compound?

A: High-performance liquid chromatography (HPLC) [, ] and UV spectrophotometry are common methods for quantifying this compound. [, ] Ion-pairing techniques can enhance the separation and analysis of this compound and related tropane alkaloids using HPLC. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.